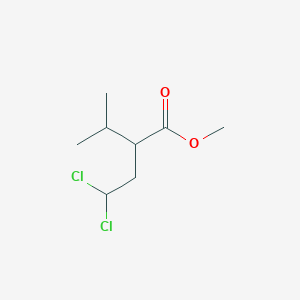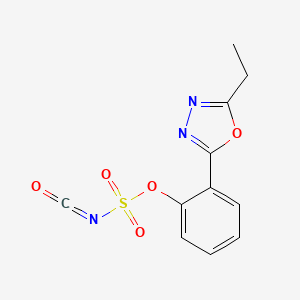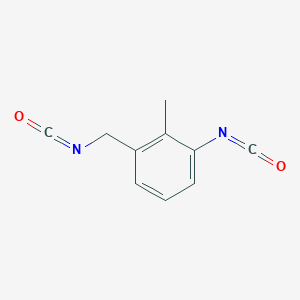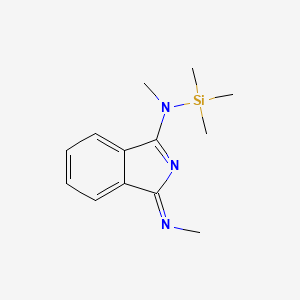
(1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine is a synthetic organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a trimethylsilyl group, a methylimino group, and a methyl group attached to the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through cyclization reactions involving ortho-substituted benzylamines or benzyl halides.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Formation of the Methylimino Group: The methylimino group can be introduced through a reaction with methylamine or a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated isoindoles, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be used to study the interactions of isoindole derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine
Potential medicinal applications include the development of pharmaceuticals targeting specific pathways or receptors. Isoindole derivatives have been investigated for their anticancer, antiviral, and antimicrobial properties.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials science, and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylisoindole: Lacks the trimethylsilyl and methylimino groups.
N-Trimethylsilylisoindole: Lacks the methylimino group.
N-Methyl-1H-isoindol-3-amine: Lacks the trimethylsilyl group.
Uniqueness
(1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine is unique due to the presence of both the trimethylsilyl and methylimino groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
89901-60-0 |
|---|---|
Formule moléculaire |
C13H19N3Si |
Poids moléculaire |
245.39 g/mol |
Nom IUPAC |
N-methyl-3-methylimino-N-trimethylsilylisoindol-1-amine |
InChI |
InChI=1S/C13H19N3Si/c1-14-12-10-8-6-7-9-11(10)13(15-12)16(2)17(3,4)5/h6-9H,1-5H3 |
Clé InChI |
ZMEHKVNDZCTJMU-UHFFFAOYSA-N |
SMILES canonique |
CN=C1C2=CC=CC=C2C(=N1)N(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy-](/img/structure/B14380236.png)
![1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14380249.png)
![3,5,5,8,8-Pentamethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14380254.png)

![2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate](/img/structure/B14380267.png)
![4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one](/img/structure/B14380274.png)
![2,6-Bis[(propan-2-yl)oxy]oxane](/img/structure/B14380277.png)
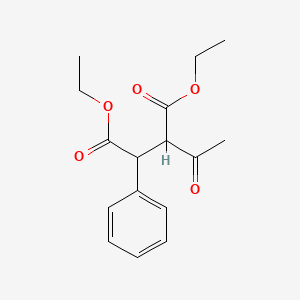
![{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14380289.png)
